4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol
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Overview
Description
4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol is an organic compound that features a biphenyl core substituted with an amino group, a hydroxyl group, and a trifluoromethoxy group. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol typically involves the following steps:
Suzuki–Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Amination and Hydroxylation: The amino and hydroxyl groups are introduced through standard organic transformations, such as nucleophilic substitution and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro precursor can be reduced to introduce the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted biphenyl compounds.
Scientific Research Applications
4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Amino-4’-(methoxy)-[1,1’-biphenyl]-3-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs .
Properties
IUPAC Name |
2-amino-5-[4-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYTUZTWKTDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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